molecular formula C12H7Cl3O3 B454960 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-07-6

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde

Cat. No. B454960
CAS RN: 438220-07-6
M. Wt: 305.5g/mol
InChI Key: IBHNOWHPQXEGKK-UHFFFAOYSA-N
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Description

“5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde” is a chemical compound with the CAS Number: 438220-07-6 . It has a molecular weight of 305.54 .


Molecular Structure Analysis

The molecular formula of “5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde” is C12H7Cl3O3 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .


Physical And Chemical Properties Analysis

The molecular weight of “5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde” is 305.54 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .

Scientific Research Applications

Synthesis and Production

  • 5-Hydroxymethyl-2-furaldehyde (HMF), closely related to the requested compound, can be produced from d-fructose dehydrated using dimethylsulphoxide (DMSO) at high efficiency. This process yields HMF with high purity, indicating potential for synthesizing similar furan derivatives (Musau & Munavu, 1987).

Chemical Synthesis and Natural Product Development

  • The synthesis of natural furan derivatives, including 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, has been explored through various synthetic approaches, highlighting the versatility of furan compounds in organic synthesis and natural product development (Quiroz-Florentino et al., 2011).

Role in Heterocyclic Chemistry

  • Furan derivatives like 5-Hydroxymethyl-2-furaldehyde play a significant role in the chemistry of five-membered heterocycles, which are key structures in many biologically active and industrially relevant compounds (Aizawa, 2001).

Applications in Chromatography and Food Analysis

  • 5-Hydroxymethyl-2-furaldehyde has been used in high-performance liquid chromatography for the analysis of honey, demonstrating its utility in analytical chemistry and food quality assessment (Nozal et al., 2001).

Catalytic Reactions and Material Science

  • 5-Hydroxymethyl-2-furaldehyde's involvement in catalytic reactions, such as its hydrogenation to bis(hydroxymethyl)furans using zirconia-supported ruthenium catalysts, underscores its relevance in material science and catalysis research (Han et al., 2016).

Photocatalytic Reactions

  • The compound has been used in photocatalytic selective oxidation reactions, showing its potential in green chemistry applications (Yurdakal et al., 2013).

properties

IUPAC Name

5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNOWHPQXEGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde

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